2,2-Dibromo-1-(4-chlorophenyl)ethanone 2,2-Dibromo-1-(4-chlorophenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 13651-12-2
VCID: VC20961863
InChI: InChI=1S/C8H5Br2ClO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H
SMILES: C1=CC(=CC=C1C(=O)C(Br)Br)Cl
Molecular Formula: C8H5Br2ClO
Molecular Weight: 312.38 g/mol

2,2-Dibromo-1-(4-chlorophenyl)ethanone

CAS No.: 13651-12-2

Cat. No.: VC20961863

Molecular Formula: C8H5Br2ClO

Molecular Weight: 312.38 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dibromo-1-(4-chlorophenyl)ethanone - 13651-12-2

Specification

CAS No. 13651-12-2
Molecular Formula C8H5Br2ClO
Molecular Weight 312.38 g/mol
IUPAC Name 2,2-dibromo-1-(4-chlorophenyl)ethanone
Standard InChI InChI=1S/C8H5Br2ClO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H
Standard InChI Key UBWBLFIQIJHEDN-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)C(Br)Br)Cl
Canonical SMILES C1=CC(=CC=C1C(=O)C(Br)Br)Cl

Introduction

Chemical Identity and Properties

2,2-Dibromo-1-(4-chlorophenyl)ethanone is characterized by specific physical and chemical properties that define its behavior in various chemical environments.

Basic Identification Data

The compound is precisely identified through various chemical registry systems and structural descriptors:

ParameterValue
CAS No.13651-12-2
Molecular FormulaC8H5Br2ClO
Molecular Weight312.38 g/mol
IUPAC Name2,2-dibromo-1-(4-chlorophenyl)ethanone
Standard InChIInChI=1S/C8H5Br2ClO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H
Standard InChIKeyUBWBLFIQIJHEDN-UHFFFAOYSA-N
SMILES NotationC1=CC(=CC=C1C(=O)C(Br)Br)Cl
The compound belongs to the broader class of α-halo ketones, specifically α,α-dibromo ketones, with a para-chloro substitution on the phenyl ring. Its structural characteristics make it particularly interesting for synthetic applications that exploit its electrophilic nature.

Physical Properties

The physical properties of 2,2-Dibromo-1-(4-chlorophenyl)ethanone can be inferred from similar compounds and general patterns observed in halogenated ketones. While specific data for this exact compound is limited in the provided search results, several properties can be estimated based on structurally similar compounds:

  • Physical state: Likely a crystalline solid at room temperature

  • Solubility: Generally soluble in organic solvents such as chloroform, dichloromethane, and acetone, with limited solubility in water

  • Stability: Relatively stable under standard conditions but reactive in the presence of nucleophiles

Synthetic Methodologies

General Synthesis Approaches

The synthesis of 2,2-Dibromo-1-(4-chlorophenyl)ethanone typically involves the bromination of the corresponding ketone precursor, 1-(4-chlorophenyl)ethanone (also known as 4'-chloroacetophenone). This follows a general synthetic pathway common to other dibromo ketones in this class.

Detailed Synthesis Procedure

The typical synthesis route involves the following steps:

  • Starting material preparation: 1-(4-Chlorophenyl)ethanone (CAS: 99-91-2) serves as the primary starting material .

  • Bromination reaction: The starting material undergoes bromination using molecular bromine (Br2) in a suitable solvent such as acetic acid or carbon tetrachloride.

  • Reaction conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination of the alpha position.

  • Purification: The resulting product is purified through crystallization or other appropriate separation techniques.

Reaction Mechanism

The bromination mechanism proceeds through the following key steps:

  • Enolization: The ketone undergoes acid-catalyzed enolization to form an enol intermediate.

  • Electrophilic addition: Bromine acts as an electrophile and attacks the electron-rich enol carbon.

  • Sequential bromination: A second bromination occurs through a similar mechanism, resulting in the dibromo product.

  • Product formation: The final 2,2-dibromo-1-(4-chlorophenyl)ethanone is formed after the sequential addition of two bromine atoms at the alpha position.

Applications in Organic Chemistry

Synthetic Utility

2,2-Dibromo-1-(4-chlorophenyl)ethanone serves as a versatile building block in organic synthesis due to its unique reactivity profile. The presence of two bromine atoms at the alpha position creates an excellent substrate for various transformations:

  • Nucleophilic substitution reactions: The bromine atoms can be selectively replaced by other functional groups under appropriate conditions.

  • Heterocycle synthesis: The compound can serve as a precursor in the synthesis of various heterocyclic compounds.

  • Functional group transformations: The reactive carbonyl group, in combination with the halogen substituents, allows for diverse chemical modifications.

Reactivity Patterns

The reactivity of 2,2-Dibromo-1-(4-chlorophenyl)ethanone is primarily dictated by:

  • Electrophilicity of the carbonyl carbon: The presence of electron-withdrawing bromine atoms enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.

  • Leaving group ability: The bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions.

  • Steric factors: The para-chloro substituent on the phenyl ring may influence the approach of reagents to the reactive centers.

Comparative Analysis with Related Compounds

Structural Comparisons

2,2-Dibromo-1-(4-chlorophenyl)ethanone shares structural similarities with several related dibromo ketones, but differs in the nature of the aromatic substituent. These structural variations result in distinct chemical properties and reactivity patterns.

CompoundAromatic SubstituentKey Difference from 2,2-Dibromo-1-(4-chlorophenyl)ethanone
2,2-Dibromo-1-phenylethanoneNone (unsubstituted)Lacks the electron-withdrawing chloro group
2,2-Dibromo-1-(4-methylphenyl)ethanone4-methylContains electron-donating methyl group instead of electron-withdrawing chloro group
2,2-Dibromo-1-(4-fluorophenyl)ethanone4-fluoroContains more electronegative fluoro substituent
2,2-Dibromo-1-(4-bromophenyl)ethanone4-bromoContains larger bromo substituent with different electronic properties
2,2-Dibromo-1-(2-chlorophenyl)ethanone2-chloroChloro group in ortho position creates different steric environment
These structural variations influence several important aspects:
  • Electronic effects: The electron-withdrawing nature of the chloro group in 2,2-Dibromo-1-(4-chlorophenyl)ethanone affects the electron density distribution in the molecule.

  • Steric considerations: The position and size of substituents impact molecular geometry and accessibility of reactive sites.

  • Physical properties: Melting points, solubility, and other physical properties vary based on the nature and position of substituents.

Research Applications and Current Studies

Role in Organic Synthesis

The versatility of 2,2-Dibromo-1-(4-chlorophenyl)ethanone in organic synthesis stems from its potential to undergo various transformations:

  • As a precursor in heterocycle synthesis: The reactive carbonyl group and dibromo moiety allow for the construction of diverse heterocyclic frameworks.

  • In functional group introduction: The bromine atoms can be selectively replaced with various nucleophiles to introduce new functional groups.

  • As an intermediate in the synthesis of biologically active compounds: The halogenated structure provides a foundation for building more complex molecules with potential biological activity.

Mechanistic Studies

The reactivity patterns of 2,2-Dibromo-1-(4-chlorophenyl)ethanone make it a valuable model compound for studying:

  • Nucleophilic substitution mechanisms: The sequential replacement of bromine atoms offers insights into substitution mechanisms.

  • Stereochemical aspects: The stereochemical outcomes of reactions involving this compound can provide valuable information about reaction pathways.

  • Electronic effects: The influence of the para-chloro substituent on reactivity patterns helps elucidate electronic effects in organic reactions.

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